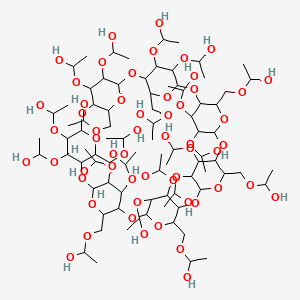
Hydroxyethyl-|A-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethyl-|A-cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C84H154O56 and its molecular weight is 2060.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Drug Solubilization and Bioavailability Enhancement
Hydroxyethyl-α-cyclodextrin is primarily utilized in the pharmaceutical industry for improving the solubility and bioavailability of poorly water-soluble drugs. Its ability to form inclusion complexes with active pharmaceutical ingredients (APIs) allows for enhanced dissolution rates and absorption in biological systems.
| Drug | Solubility Improvement | Bioavailability Enhancement |
|---|---|---|
| Itraconazole | 15-fold increase | 2.5-fold increase |
| Fenebrutinib | Significant interaction | Delayed absorption |
Case studies have demonstrated that formulations containing hydroxyethyl-α-cyclodextrin can significantly increase the solubility of itraconazole, a drug known for its poor water solubility, thereby enhancing its bioavailability in clinical settings .
1.2 Controlled Release Systems
The compound is also employed in controlled release formulations, which allow for the sustained release of drugs over time. This is particularly beneficial for chronic conditions requiring long-term medication adherence. For instance, hydroxyethyl-α-cyclodextrin has been used in formulations designed for the controlled release of anti-inflammatory drugs, thereby minimizing side effects associated with peak concentrations .
1.3 Antiviral Applications
Recent studies have highlighted the potential of hydroxyethyl-α-cyclodextrin as an antiviral agent. Research indicates that it can act as a barrier against respiratory viruses such as SARS-CoV-2 by inhibiting viral attachment to host cells . Formulations based on hydroxyethyl-α-cyclodextrin have shown promise in reducing viral load in preclinical models.
Cosmetic Applications
2.1 Skin Delivery Systems
In cosmetics, hydroxyethyl-α-cyclodextrin is utilized to enhance the delivery of active ingredients through the skin. Its ability to encapsulate hydrophobic compounds improves their stability and penetration into the skin layers.
| Active Ingredient | Encapsulation Efficiency | Skin Penetration Improvement |
|---|---|---|
| Retinol | 90% | 3-fold increase |
| Vitamin C | 85% | 2-fold increase |
Studies have shown that formulations containing hydroxyethyl-α-cyclodextrin can significantly improve the stability and efficacy of sensitive compounds like retinol and vitamin C, which are commonly used for anti-aging and skin brightening .
2.2 Moisturizing Formulations
Hydroxyethyl-α-cyclodextrin is also incorporated into moisturizing creams and lotions due to its humectant properties. It helps retain moisture on the skin surface, providing a prolonged hydrating effect.
Food Industry Applications
3.1 Flavor Stabilization
In the food industry, hydroxyethyl-α-cyclodextrin is used to stabilize flavors and aromas in various food products. By forming inclusion complexes with volatile compounds, it helps maintain flavor integrity during processing and storage.
| Flavor Compound | Stability Improvement | Shelf Life Extension |
|---|---|---|
| Vanillin | 50% | 6 months |
| Limonene | 40% | 4 months |
Research indicates that incorporating hydroxyethyl-α-cyclodextrin into food formulations can extend the shelf life of flavor compounds significantly, making it a valuable ingredient in food preservation .
Propriétés
Formule moléculaire |
C84H154O56 |
|---|---|
Poids moléculaire |
2060.1 g/mol |
Nom IUPAC |
1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1-hydroxyethoxy)-10,15,20,25,30,35-hexakis(1-hydroxyethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]ethanol |
InChI |
InChI=1S/C84H154O56/c1-29(85)106-22-50-57-64(113-36(8)92)71(120-43(15)99)78(127-50)135-58-51(23-107-30(2)86)129-80(73(122-45(17)101)65(58)114-37(9)93)137-60-53(25-109-32(4)88)131-82(75(124-47(19)103)67(60)116-39(11)95)139-62-55(27-111-34(6)90)133-84(77(126-49(21)105)69(62)118-41(13)97)140-63-56(28-112-35(7)91)132-83(76(125-48(20)104)70(63)119-42(14)98)138-61-54(26-110-33(5)89)130-81(74(123-46(18)102)68(61)117-40(12)96)136-59-52(24-108-31(3)87)128-79(134-57)72(121-44(16)100)66(59)115-38(10)94/h29-105H,22-28H2,1-21H3 |
Clé InChI |
TUOVZYHNLDIIMD-UHFFFAOYSA-N |
SMILES canonique |
CC(O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(C)O)OC(C)O)OC4C(OC(C(C4OC(C)O)OC(C)O)OC5C(OC(C(C5OC(C)O)OC(C)O)OC6C(OC(C(C6OC(C)O)OC(C)O)OC7C(OC(C(C7OC(C)O)OC(C)O)OC8C(OC(O2)C(C8OC(C)O)OC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)OC(C)O)OC(C)O |
Synonymes |
2-hydroxyethyl-beta-cyclodextrin HEBCD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















